

Spectral Data Analysis of 2,4,6-trimethyl-N-phenylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-trimethyl-N-phenylbenzamide

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This technical guide provides a comprehensive analysis of the spectral data for **2,4,6-trimethyl-N-phenylbenzamide** (C₁₆H₁₇NO), a substituted aromatic amide of interest in medicinal and materials chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation to aid in the structural elucidation and characterization of this compound. The methodologies presented are standardized protocols applicable to the analysis of similar organic molecules.

Molecular Structure and Spectroscopic Overview

2,4,6-trimethyl-N-phenylbenzamide possesses a molecular weight of 239.31 g/mol ^[1] Its structure features a benzoyl group attached to a phenylamine, with three methyl substituents on the phenyl ring. This substitution pattern significantly influences the spectral characteristics of the molecule. The following sections will detail the expected spectral data based on theoretical predictions and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,4,6-trimethyl-N-phenylbenzamide**, both ¹H and ¹³C NMR spectra provide key structural information.

¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the amide group and the electron-donating effect of the methyl groups.

Table 1: Predicted ¹H NMR Spectral Data for **2,4,6-trimethyl-N-phenylbenzamide**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	Doublet	2H	Protons ortho to carbonyl
~7.4-7.5	Triplet	2H	Protons meta to carbonyl
~7.3-7.4	Triplet	1H	Proton para to carbonyl
~7.1	Singlet	1H	NH proton
~6.9	Singlet	2H	Aromatic protons on trimethylphenyl ring
~2.3	Singlet	3H	Para-methyl protons
~2.1	Singlet	6H	Ortho-methyl protons

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for **2,4,6-trimethyl-N-phenylbenzamide**

Chemical Shift (δ , ppm)	Assignment
~166	C=O (Amide carbonyl)
~138	Quaternary carbon (C-N) on trimethylphenyl ring
~136	Quaternary carbons (ortho to methyls) on trimethylphenyl ring
~135	Quaternary carbon (para to methyl) on trimethylphenyl ring
~132	Quaternary carbon attached to carbonyl
~131	CH (para to carbonyl)
~129	CH (meta to carbonyl)
~128	CH on trimethylphenyl ring
~127	CH (ortho to carbonyl)
~21	Para-methyl carbon
~18	Ortho-methyl carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,4,6-trimethyl-N-phenylbenzamide** is expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as C-H and C=C bonds of the aromatic rings.

Table 3: Predicted IR Absorption Data for **2,4,6-trimethyl-N-phenylbenzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch
~3050	Medium-Weak	Aromatic C-H stretch
~2950	Medium-Weak	Aliphatic C-H stretch
~1660	Strong	C=O stretch (Amide I)
~1600, ~1480	Medium	C=C aromatic ring stretch
~1530	Medium	N-H bend (Amide II)
~750, ~690	Strong	C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2,4,6-trimethyl-N-phenylbenzamide**, Electron Ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for **2,4,6-trimethyl-N-phenylbenzamide**

m/z	Relative Intensity	Assignment
239	High	[M] ⁺ (Molecular ion)
134	Medium	[C ₉ H ₁₂ N] ⁺
105	Very High	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **2,4,6-trimethyl-N-phenylbenzamide** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

^1H and ^{13}C NMR Acquisition:

- The NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.
- The spectrometer is locked onto the deuterium signal of the CDCl_3 solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- For ^1H NMR, a standard single-pulse experiment is used. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **2,4,6-trimethyl-N-phenylbenzamide** sample directly onto the ATR crystal.

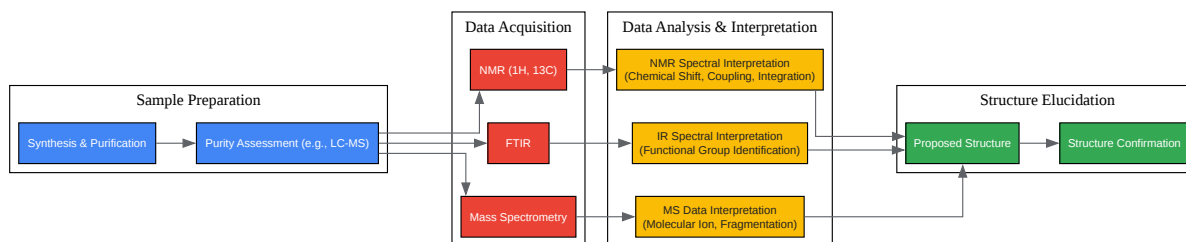
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Clean the ATR crystal thoroughly after the measurement.[\[2\]](#)[\[3\]](#)

Electron Ionization-Mass Spectrometry (EI-MS)

- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[4\]](#)[\[5\]](#)[\[6\]](#)
- This causes ionization and fragmentation of the molecules.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like **2,4,6-trimethyl-N-phenylbenzamide**.



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Caption: Workflow for spectral data acquisition and analysis.

Conclusion

The predicted spectral data and outlined experimental protocols provide a robust framework for the analysis of **2,4,6-trimethyl-N-phenylbenzamide**. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of the molecular structure. This guide serves as a valuable resource for researchers working with this compound and other related small molecules, facilitating efficient and accurate spectral interpretation.

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- To cite this document: BenchChem. [Spectral Data Analysis of 2,4,6-trimethyl-N-phenylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b5086664#2-4-6-trimethyl-n-phenylbenzamide-spectral-data-analysis-nmr-ir-ms>]

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